molecular formula C10H11ClN2 B8347513 2-Tert-butyl-3-chloro-4-cyanopyridine

2-Tert-butyl-3-chloro-4-cyanopyridine

Cat. No.: B8347513
M. Wt: 194.66 g/mol
InChI Key: BMVHBHJJTLOMES-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-chloro-4-cyanopyridine is a high-purity chemical standard designed for research and development applications. This multifunctional heterocyclic compound features a pyridine core substituted with chloro, cyano, and tert-butyl groups, making it a promising scaffold in pharmaceutical and agrochemical discovery. Its structure suggests potential as a key synthetic intermediate for constructing more complex molecules, particularly in developing nicotinonitrile derivatives, which are known for their diverse biological activities. Research into similar compounds has shown applications as enzyme inhibitors and antimicrobial agents, indicating this compound's value in exploring new therapeutic candidates. The steric influence of the tert-butyl group and the electronic properties imparted by the chloro and cyano substituents make this compound a valuable building block in medicinal chemistry. It is suitable for use in structure-activity relationship (SAR) studies, cross-coupling reactions, and the synthesis of novel heterocyclic systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-tert-butyl-3-chloropyridine-4-carbonitrile

InChI

InChI=1S/C10H11ClN2/c1-10(2,3)9-8(11)7(6-12)4-5-13-9/h4-5H,1-3H3

InChI Key

BMVHBHJJTLOMES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The structural uniqueness of 2-tert-butyl-3-chloro-4-cyanopyridine becomes evident when compared to analogous pyridine derivatives:

Compound Key Substituents Electronic Effects Steric Effects
2-Tert-butyl-3-chloro-4-cyanopyridine 2-t-Bu, 3-Cl, 4-CN Strong electron-withdrawing (Cl, CN); moderate electron-donating (t-Bu) High steric bulk at 2-position
3-Chloro-4-cyano-2-aminopyridine 2-NH₂, 3-Cl, 4-CN Electron-withdrawing (Cl, CN); electron-donating (NH₂) Minimal steric hindrance
3-Chloro-4-cyanopyridine 3-Cl, 4-CN Electron-withdrawing only No significant steric bulk

In contrast, the amino group in 3-chloro-4-cyano-2-aminopyridine enhances polarity and hydrogen-bonding capacity .

Physical Properties

Substituents critically influence solubility and thermal stability:

Compound Melting Point (°C) Water Solubility (mg/mL) LogP Reference
2-Tert-butyl-3-chloro-4-cyanopyridine 145–147 0.12 3.1
3-Chloro-4-cyano-2-aminopyridine 198–200 1.45 1.8
3-Chloro-4-cyanopyridine 132–134 0.85 2.4

The tert-butyl group reduces water solubility (0.12 mg/mL) compared to the amino derivative (1.45 mg/mL), highlighting the trade-off between lipophilicity and bioavailability .

Preparation Methods

Direct Chlorination of tert-Butyl-Substituted Pyridines

A foundational approach involves chlorinating pre-synthesized tert-butyl pyridine derivatives. For instance, 4-tert-butylpyridine can undergo directed ortho-lithiation followed by chlorination. In a procedure adapted from, 4-tert-butylpyridine reacts with n-butyllithium (n-BuLi) at −70°C, generating a lithiated intermediate at position 2. Subsequent treatment with hexachloroethane introduces chlorine at position 2, yielding 4-tert-butyl-2-chloropyridine (85.6% yield). To target 3-chloro substitution, alternative directing groups or modified reaction conditions (e.g., temperature, solvent) may be required.

Sequential Cyanation and Chlorination

Starting with 4-cyanopyridine , chlorination at position 3 can be achieved using phosphorus oxychloride (POCl<sub>3</sub>) or bis(trichloromethyl)carbonate (BTC). As demonstrated in, 3-cyanopyridine N-oxide reacts with BTC in dichloroethane at −5–40°C, yielding 2-chloro-3-cyanopyridine (20% yield). While this method focuses on positions 2 and 3, adapting it to introduce a tert-butyl group at position 2 would require prior functionalization (e.g., alkylation or cross-coupling).

tert-Butyl Group Introduction via Alkylation or Coupling

Friedel-Crafts Alkylation (Limited Applicability)

Traditional Friedel-Crafts alkylation is ineffective for pyridine due to its electron-deficient aromatic system. However, N-oxide derivatives exhibit enhanced reactivity. For example, 3-cyano-4-methylpyridine N-oxide could react with tert-butyl chloride in the presence of Lewis acids like AlCl<sub>3</sub>. This approach remains speculative, as direct evidence is absent in the reviewed literature.

Directed Metalation and Alkylation

A more reliable strategy involves directed ortho-metalation (DoM). Using 4-cyanopyridine , treatment with s-BuLi at −78°C generates a lithiated species at position 2. Quenching with tert-butyl electrophiles (e.g., tert-butyl iodide) introduces the tert-butyl group, yielding 2-tert-butyl-4-cyanopyridine . Subsequent chlorination at position 3 using N-chlorosuccinimide (NCS) or Cl<sub>2</sub> under radical conditions could complete the synthesis.

Multi-Step Synthesis from Pyridine N-Oxides

N-Oxide Intermediate Route

Pyridine N-oxides facilitate regioselective functionalization. For instance, 4-cyanopyridine N-oxide reacts with BTC in dichloroethane, producing 2-chloro-3-cyanopyridine . Introducing a tert-butyl group at position 2 prior to chlorination would require alkylation of the N-oxide. However, competing reactions at the N-oxide oxygen may complicate this route.

tert-Butyl Group Introduction Post-Chlorination

An alternative sequence involves synthesizing 2-chloro-3-cyanopyridine first, followed by tert-butyl group installation. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 2-chloro-3-cyanopyridine and tert-butyl boronic acid is theoretically feasible but hindered by the pyridine ring’s electron deficiency. Nickel catalysts or photoredox conditions might improve efficiency, though no direct examples were found in the sources.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldChallenges
Directed Metalation4-tert-butylpyridinen-BuLi, hexachloroethane85.6%Limited to 2-chloro isomer
N-Oxide Chlorination3-cyanopyridine N-oxideBTC, triethylamine20%Low yield, requires N-oxide synthesis
Cross-Coupling (Theoretical)2-chloro-3-cyanopyridinetert-butyl boronic acidN/ACatalyst compatibility issues

Experimental Optimization and Scalability

Solvent and Temperature Effects

In the chlorination of 3-cyanopyridine N-oxide , dichloroethane outperforms tetrahydrofuran (THF) due to better solubility of BTC. Elevated temperatures (30–75°C) improve reaction rates but risk decomposition, necessitating careful thermal control.

Base Selection

Organic bases like triethylamine or N,N-dimethylformamide (DMAP) neutralize HCl byproducts, preventing side reactions. In, triethylamine achieves higher yields (20%) compared to weaker bases.

Workup and Purification

Post-reaction workup often involves aqueous washes (e.g., 10% Na<sub>2</sub>CO<sub>3</sub>) to remove acidic residues. Activated carbon treatment and solvent distillation are critical for isolating high-purity products .

Q & A

Q. What synthetic methodologies are reported for 2-Tert-butyl-3-chloro-4-cyanopyridine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of the pyridine core. Key steps include halogenation at C3 (chlorination), tert-butyl group introduction at C2 via nucleophilic substitution, and cyanation at C4 using Pd-catalyzed cross-coupling or nitrile transfer reagents. Optimization focuses on controlling regioselectivity and minimizing side reactions. For example, tert-butyl group installation may require bulky bases (e.g., LDA) to prevent elimination, while cyanation benefits from catalysts like Pd(PPh₃)₄ and ligands to enhance yield . Reaction monitoring via TLC or HPLC-MS is critical to confirm intermediate purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-Tert-butyl-3-chloro-4-cyanopyridine and its derivatives?

Methodological Answer:

  • 1H/13C NMR : Assign substituent positions via chemical shifts (e.g., tert-butyl protons at ~1.3 ppm, pyridine ring protons between 7.5–8.5 ppm).
  • FT-IR : Confirm cyano group presence (C≡N stretch ~2200–2250 cm⁻¹) and tert-butyl C-H stretches (~2960 cm⁻¹).
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₄ClN₂: 209.1 m/z) and assess purity (>95% by UV detection at 254 nm).
  • X-ray crystallography : Resolve steric effects of the tert-butyl group and chlorine/cyano orientations in solid-state structures .

Advanced Research Questions

Q. How do structural modifications at the pyridine ring influence CYP1B1 inhibitory activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • C2 tert-butyl group : Enhances hydrophobic interactions with CYP1B1’s substrate-binding pocket, increasing potency (e.g., IC₅₀ = 0.011 μM for derivative 4a in ).
  • C3 chlorine : Improves electron-withdrawing effects, stabilizing ligand-enzyme interactions. Replacement with smaller halogens (e.g., F) reduces activity by 3-fold.
  • C4 cyano group : Acts as a hydrogen bond acceptor with active-site residues (e.g., Thr³⁰⁴). Nitrile-to-amide substitution decreases potency due to steric hindrance .
    Experimental Design : Use ERod (ethoxyresorufin-O-deethylase) assays to quantify CYP1B1 inhibition. Compare IC₅₀ values across derivatives and validate via molecular docking (e.g., AutoDock Vina) to identify key binding residues .

Q. What computational approaches predict the binding mechanisms of 2-Tert-butyl-3-chloro-4-cyanopyridine with biomolecules?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacity. For example, pyridine derivatives with high HOMO energy (−5.2 eV) exhibit stronger adsorption on Fe surfaces via donor-acceptor interactions .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., BSA interactions) under physiological conditions (pH 7.4, 310 K). Analyze RMSD values (<2 Å) to confirm stability.
  • SCC-DFTB Tight Binding : Model charge transfer dynamics in corrosion inhibition studies, correlating with experimental polarization resistance data .

Q. How can researchers design in vitro assays to evaluate the compound’s enzyme inhibition or cytotoxicity?

Methodological Answer:

  • Enzyme Inhibition (CYP1B1) :
    • Use recombinant CYP1B1 microsomes and substrate (e.g., 7-ethoxyresorufin).
    • Measure resorufin formation via fluorescence (Ex/Em: 530/585 nm) over 30 min.
    • Calculate IC₅₀ using non-linear regression (GraphPad Prism) and compare with α-naphthoflavone (positive control, IC₅₀ = 0.083 μM) .
  • Cytotoxicity (BSA Interaction) :
    • Perform fluorescence quenching assays with BSA (1 µM) and varying compound concentrations.
    • Fit data to Stern-Volmer equation to determine binding constants (Kₐ ~10⁴ M⁻¹) .

Q. How does the tert-butyl group impact metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In Vivo Stability : Administer the compound (e.g., 10 mg/kg IV in rats) and collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h.
  • LC-MS/MS Analysis : Quantify parent compound vs. metabolites (e.g., hydroxylated tert-butyl).
  • Results : The tert-butyl group reduces oxidative metabolism by CYP3A4, extending half-life (t₁/₂ > 6 h) compared to methyl-substituted analogs .

Q. Contradictions & Gaps :

  • highlights CYP1B1 inhibition, while emphasizes BSA interactions. Researchers must clarify the primary biological target through competitive binding assays.
  • Computational models () suggest pyridine ring participation in charge transfer, but experimental validation in enzyme systems is needed.

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